[3-(4-Bromophenyl)oxiran-2-yl](phenyl)methanone
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Overview
Description
2-Benzoyl-3-(4-bromophenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a benzoyl group and a bromophenyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3-(4-bromophenyl)oxirane can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with benzoyl chloride in the presence of a base, followed by epoxidation of the resulting α,β-unsaturated ketone. The epoxidation can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods
Industrial production of 2-Benzoyl-3-(4-bromophenyl)oxirane typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3-(4-bromophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-3-(4-bromophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-(4-bromophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The benzoyl and bromophenyl groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)oxirane: Lacks the benzoyl group, making it less reactive in certain contexts.
2-(4-Chlorophenyl)oxirane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Benzoyl-3-(4-bromophenyl)oxirane is unique due to the presence of both benzoyl and bromophenyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with simpler oxiranes .
Properties
CAS No. |
40327-54-6 |
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Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
[3-(4-bromophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11BrO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H |
InChI Key |
UBCKDZOHNXGSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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